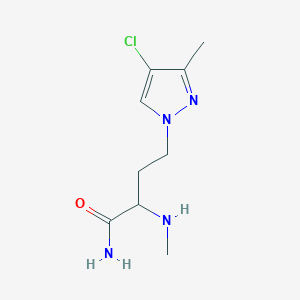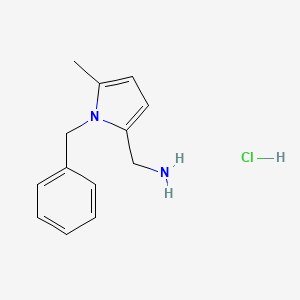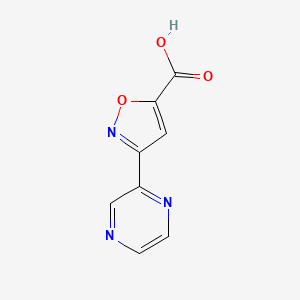
4-(Furan-2-yl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both furan and oxazolidinone rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid with an amino alcohol under dehydrating conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the synthesis of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-1,3-oxazolidin-2-one in biological systems involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Furan-2-yl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom instead of oxygen in the oxazolidinone ring.
4-(Furan-2-yl)-1,3-dioxolan-2-one: Contains an additional oxygen atom in the ring structure.
4-(Furan-2-yl)-1,3-oxazinan-2-one: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
4-(Furan-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the furan and oxazolidinone rings, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |
InChI-Schlüssel |
APSJMASLAHDNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)

![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)


